molecular formula C9H9NO5S B2858761 3-(Methanesulfonylcarbamoyl)benzoic acid CAS No. 865295-29-0

3-(Methanesulfonylcarbamoyl)benzoic acid

Cat. No. B2858761
CAS RN: 865295-29-0
M. Wt: 243.23
InChI Key: IQYQWQZLCQYPJS-UHFFFAOYSA-N
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Description

3-(Methanesulfonylcarbamoyl)benzoic acid, also known as MSB, is a chemical compound with the molecular formula C10H11NO6S. It has a molecular weight of 243.24 . The compound is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 3-(Methanesulfonylcarbamoyl)benzoic acid contains a total of 25 bonds. These include 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(Methanesulfonylcarbamoyl)benzoic acid are not available, it’s worth noting that benzoic acid can undergo acid-base reactions to convert from neutral to ionic forms .

Scientific Research Applications

Corrosion Inhibition

3-(Methanesulfonylcarbamoyl)benzoic acid: has been studied for its potential as a corrosion inhibitor. Research indicates that benzoic acid derivatives can enhance the corrosion resistance of materials like AISI 316 stainless steel in acidic environments . This application is crucial in industries where metal longevity and integrity are paramount.

Food Safety

In the food industry, the detection of benzoic acid additives is essential for ensuring consumer safety. Research has been conducted on using terahertz-enhanced metamaterial resonators for the high-sensitivity detection of benzoic acid additives in liquid food . This technology could revolutionize the way we monitor and maintain food quality standards.

Pharmaceutical Research

Benzoic acid derivatives, including 3-(Methanesulfonylcarbamoyl)benzoic acid , are of interest in pharmaceutical research for their potential therapeutic properties. They have been investigated for their role in glucose and lipid homeostasis, which is significant for treating metabolic disorders .

Material Science

The adsorption properties of benzoic acid on various substrates are of great interest in material science. For instance, the high adsorption of benzoic acid on single-walled carbon nanotubes has implications for developing new materials with enhanced properties .

Computational Chemistry

Theoretical studies involving 3-(Methanesulfonylcarbamoyl)benzoic acid contribute to computational chemistry, where simulations and quantum chemical calculations are performed to predict molecular behavior and interactions .

properties

IUPAC Name

3-(methylsulfonylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-16(14,15)10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYQWQZLCQYPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methanesulfonylcarbamoyl)benzoic acid

Synthesis routes and methods I

Procedure details

Methyl 3-(methylsulfonylcarbamoyl)benzoate (700 mg, 2.72 mmol) was dissolved in methanol at 25° C. with stirring then 1.0 N NaOH (5.56 mL, 5.56 mmol) was added. The reaction mixture was stirred for 20 hours, diluted with water, and the methanol removed in vacuo. The aqueous was washed with diethyl ether (2×) then acidified to pH=3 with 1N HCl. The resulting solution was extracted with ethyl acetate to give 3-(methylsulfonylcarbamoyl)benzoic acid (285 mg, 1.12 mmol, 42% yield). MS found: (M+H)+=244.00.
Name
Methyl 3-(methylsulfonylcarbamoyl)benzoate
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.56 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of Example 32A (627 mg, 2.43 mmol) and lithium hydroxide monohydrate (112 mg, 2.67 mmol) in THF (15 mL) was stirred for 12 hours at room temperature after which the pH was adjusted to 6 by addition of 1 M HCl solution (3 mL, 3 mmol). The mixture was concentrated under reduced pressure, and the residue was partitioned between dichloromethane (30 mL) and H2O (10 mL). The aqueous layer was extracted with ethyl acetate (2×20 mL), and the combined organic layers were dried (Na2SO4), filtered, and concentrated under reduced pressure to provide a white powder as the titled compound. MS (ESI) m/e 244 (M+H)+, 242 (M−H)−; 1H NMR (500 MHz, CD3OD) δ ppm 3.38 (s, 3H) 7.64 (t, 1H) 8.11 (m, 1H) 8.27 (m, 1H) 8.54 (m, 1H).
Name
mixture
Quantity
627 mg
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

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